3-(1,2,4-Triazol-1-yl)-L-alanine

CAS No.: 114419-45-3; 4819-36-7

Cat. No.: VC6121449

Molecular Formula: C5H8N4O2

Molecular Weight: 156.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114419-45-3; 4819-36-7 |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.145 |

| IUPAC Name | (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | XVWFTOJHOHJIMQ-BYPYZUCNSA-N |

| SMILES | C1=NN(C=N1)CC(C(=O)O)N |

Introduction

Chemical Structure and Tautomeric Behavior

Molecular Architecture

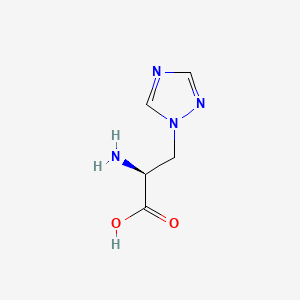

The molecular formula of 3-(1,2,4-Triazol-1-yl)-L-alanine is , with a molar mass of 156.14 g/mol . The structure comprises an L-alanine backbone where the β-hydrogen is replaced by a 1,2,4-triazole ring (Figure 1). The triazole moiety introduces three nitrogen atoms, creating a planar, aromatic heterocycle that influences the compound’s electronic properties and intermolecular interactions .

Figure 1: Structural representation of 3-(1,2,4-Triazol-1-yl)-L-alanine. The asterisk (*) denotes the chiral center conferring the L-configuration.

Prototropic Tautomerism

1,2,4-Triazoles exhibit annular tautomerism, where the position of the hydrogen atom on the triazole ring shifts between nitrogen atoms. For 3-(1,2,4-Triazol-1-yl)-L-alanine, this results in three possible tautomeric forms (Figure 2):

-

1H-1,2,4-Triazole (5-amino form): Hydrogen at N1.

-

4H-1,2,4-Triazole (3-amino form): Hydrogen at N4.

-

2H-1,2,4-Triazole (5-amino-4H form): Hydrogen at N2.

NMR studies of analogous triazole-amino acids reveal dynamic equilibria between these forms, complicating spectral interpretation. In -NMR spectra, broadened signals for triazole carbons (δ 144–151 ppm) indicate rapid tautomeric interconversion at ambient temperatures .

Figure 2: Tautomeric equilibria of the 1,2,4-triazole ring in 3-(1,2,4-Triazol-1-yl)-L-alanine.

Synthetic Methodologies

Alkylation of Oxazoline Derivatives

A scalable route to racemic β-(1,2,4-triazol-1-yl)alanine derivatives involves the alkylation of 1,2,4-triazole with O-tosyloxazoline precursors (Table 1) .

Table 1: Four-step synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives .

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tosylation of oxazoline | TsCl, EtN, CHCl, 0°C | 92 |

| 2 | Triazole alkylation | 1,2,4-Triazole, KCO, DMF | 95 |

| 3 | Oxazoline ring opening | HCl (aq), reflux | 89 |

| 4 | Oxidation to carboxylic acid | KMnO, HO, 60°C | 76 |

Key features:

-

Regioselectivity: The reaction favors N1-alkylation of 1,2,4-triazole, avoiding isomeric byproducts .

-

Chiral resolution: While the reported synthesis yields racemic mixtures, enantiopure L-alanine derivatives can be obtained using L-configured oxazoline starting materials.

Microwave-Assisted Cyclocondensation

Alternative pathways employ microwave irradiation to accelerate cyclocondensation reactions. For example, N-guanidinosuccinimides react with amines under microwave conditions (150°C, 20 min) to form 1,2,4-triazole rings with >90% efficiency . Adapting this method for L-alanine derivatives could streamline synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, DO):

-

Triazole protons: δ 7.88 (s, 1H, H-3'), 8.17 (s, 1H, H-5') .

-

Alanine backbone: δ 3.72 (dd, 1H, CH), 3.14 (dd, 1H, CH), 1.42 (s, 3H, CH) .

13C-NMR (100 MHz, DO):

Mass Spectrometry

Electrospray ionization (ESI-MS) of the methyl ester derivative shows a molecular ion peak at m/z 185.1 [M+H] .

Biological Activities and Applications

Anticancer Properties

1,2,4-Triazole-amino acids exhibit cytotoxicity against human cancer cell lines (e.g., HL-60, B16-F10) via apoptosis induction and ROS generation . Mechanistic studies suggest kinase inhibition as a plausible target .

Drug Design Scaffolds

The triazole ring’s hydrogen-bonding capacity and metabolic stability make it a valuable pharmacophore. Hybrid molecules incorporating 3-(1,2,4-Triazol-1-yl)-L-alanine could enhance drug-target interactions in antiviral or antibacterial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume